molecular formula C16H25BN2O4 B571856 N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1218791-22-0

N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B571856
CAS No.: 1218791-22-0
M. Wt: 320.196
InChI Key: UVKYLDTXFMBULW-UHFFFAOYSA-N
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Description

N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is an organic compound with the molecular formula C16H25BN2O4. This compound features a nitro group, a butyl group, and a boronic ester group attached to an aniline ring. It is often used in organic synthesis and has applications in various fields including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the para position.

    Butylation: The nitroaniline is then subjected to butylation to attach the butyl group to the nitrogen atom.

    Borylation: Finally, the compound is borylated using a boronic ester reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to introduce the boronic ester group.

The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium acetate with ligands like triphenylphosphine.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also emphasize the purification and isolation of the final product to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

    Reduction: The nitro group can be reduced to an amine using reagents like iron powder and hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Aryl halides, palladium catalysts, bases like potassium carbonate

    Reduction: Iron powder, hydrochloric acid, or catalytic hydrogenation

Major Products

    Aminated derivatives: From the reduction of the nitro group

    Biaryl compounds: From Suzuki-Miyaura cross-coupling reactions

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis.

Biology

In biological research, derivatives of this compound can be used as probes or intermediates in the synthesis of biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized to create various bioactive compounds.

Medicine

In medicinal chemistry, this compound can serve as a precursor for the synthesis of pharmaceutical agents. Its structural features allow for modifications that can lead to the development of drugs with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then reacts with an aryl halide to form a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the nitro group, butyl group, and boronic ester group provides versatility in synthetic applications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

N-butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O4/c1-6-7-10-18-13-9-8-12(11-14(13)19(20)21)17-22-15(2,3)16(4,5)23-17/h8-9,11,18H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKYLDTXFMBULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NCCCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675056
Record name N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-22-0
Record name N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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